N-(2-methoxyethyl)-2-{4-[2-(naphthalen-1-yl)acetamido]phenyl}acetamide
Description
The exact mass of the compound this compound is 376.17869263 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[4-[(2-naphthalen-1-ylacetyl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-28-14-13-24-22(26)15-17-9-11-20(12-10-17)25-23(27)16-19-7-4-6-18-5-2-3-8-21(18)19/h2-12H,13-16H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUKVQNQUNLAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(2-methoxyethyl)-2-{4-[2-(naphthalen-1-yl)acetamido]phenyl}acetamide are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Once the targets and mode of action are identified, it will be possible to predict the potential effects of this compound.
Biological Activity
N-(2-methoxyethyl)-2-{4-[2-(naphthalen-1-yl)acetamido]phenyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be represented by the following structural formula:
The synthesis involves several chemical reactions, typically starting from commercially available precursors. The process includes the formation of the naphthalen-1-yl acetamido group, followed by acylation and etherification steps to introduce the methoxyethyl side chain.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 10 | Cell cycle arrest in G2/M phase |
| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The proposed mechanism involves disruption of microbial cell membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Gram-positive bacteria |
| Escherichia coli | 64 µg/mL | Gram-negative bacteria |
| Candida albicans | 16 µg/mL | Fungal pathogen |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, increasing levels of pro-apoptotic proteins and decreasing anti-apoptotic factors.
- Cell Cycle Disruption : It causes cell cycle arrest by interfering with cyclin-dependent kinases (CDKs), particularly those regulating the G2/M transition.
- Membrane Disruption : In antimicrobial applications, it alters membrane permeability, leading to cell lysis.
Case Studies
- In Vivo Tumor Growth Inhibition : A study conducted on mice bearing xenograft tumors showed that administration of the compound significantly reduced tumor size compared to control groups. The treatment led to a marked decrease in Ki-67 expression, indicating reduced cell proliferation.
- Antimicrobial Efficacy in Clinical Isolates : Clinical isolates of resistant bacterial strains were treated with varying concentrations of the compound. Results indicated that it effectively inhibited growth in multidrug-resistant strains, suggesting potential for therapeutic use in resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
